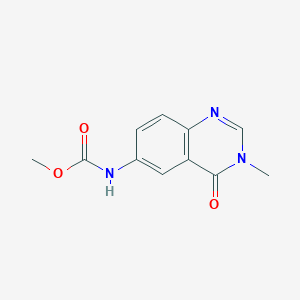

![molecular formula C17H13Cl2N3O B5511290 N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5511290.png)

N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide and related compounds typically involves multiple steps, including amidation, reduction, oxidation, nucleophilic addition, and condensation reactions. For example, the synthesis of related pyrazole derivatives can be achieved through direct amidation of protected amines followed by Suzuki cross-coupling reactions to introduce various aryl and heteroaryl groups (Ahmad et al., 2021).

Molecular Structure Analysis

The molecular structure of N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide and related compounds is characterized by X-ray crystallography, which provides detailed information on the conformation and geometry of the molecule. These studies reveal the presence of intramolecular hydrogen bonds and other non-covalent interactions that stabilize the molecular structure (Kant et al., 2012).

Chemical Reactions and Properties

N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide can participate in various chemical reactions due to its functional groups. These compounds are often involved in cycloaddition reactions, rearrangements, and other transformations that lead to the synthesis of novel heterocyclic compounds with potential biological activities (Liu et al., 2014).

Physical Properties Analysis

The physical properties of N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide, such as melting point, solubility, and crystalline structure, are determined through various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and its suitability for further applications.

Chemical Properties Analysis

The chemical properties of N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide, including its reactivity, stability, and interaction with biological targets, are of significant interest. Studies on related compounds have shown that they can exhibit a range of biological activities, potentially making them useful for therapeutic applications (Zhang et al., 2019).

Scientific Research Applications

Interaction with Cannabinoid Receptors

Research indicates that compounds structurally related to "N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide" have been studied for their interaction with cannabinoid receptors, particularly the CB1 receptor. These studies involve molecular interaction analysis, demonstrating the compound's role as an antagonist or inverse agonist at the CB1 receptor, suggesting potential applications in neuroscience and pharmacology (Hurst et al., 2002).

Antimicrobial Screening

"N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide" and its derivatives have been synthesized and screened for antimycobacterial activities. This research highlights the compound's potential as a lead molecule in developing new treatments for tuberculosis, showing significant activity against Mycobacterium tuberculosis (Nayak et al., 2016).

Structural Characterization and Analysis

Studies on compounds similar to "N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide" involve detailed structural characterization, including X-ray crystallography and NMR spectroscopy. These studies provide insights into the molecular conformation, crystal packing, and intermolecular interactions, which are crucial for understanding the compound's reactivity and binding properties (Kumara et al., 2018).

Development of Novel Therapeutic Agents

The chemical scaffold of "N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide" serves as a basis for synthesizing novel compounds with potential therapeutic applications. These include the design and synthesis of derivatives with enhanced biological activities, such as antitumor agents, highlighting the compound's versatility in drug development (Yoshida et al., 2005).

properties

IUPAC Name |

N-(3-chlorophenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O/c18-14-2-1-3-16(8-14)21-17(23)13-6-4-12(5-7-13)10-22-11-15(19)9-20-22/h1-9,11H,10H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNIUBQFVXNSEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-furamide](/img/structure/B5511208.png)

![2-methyl-7-oxo-3,5-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5511214.png)

![3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)

![3-ethyl-8-(2-fluoro-6-methoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511247.png)

![2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5511258.png)

![propyl 8-benzyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5511260.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5511286.png)

![1-{[1-(cis-4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-dimethylpiperidin-3-amine](/img/structure/B5511292.png)

![2-amino-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5511304.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5511313.png)